molecular formula C14H9ClN2OS B7766223 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 6736-96-5

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B7766223
CAS No.: 6736-96-5
M. Wt: 288.8 g/mol
InChI Key: KPCPBBQBISDRFL-UHFFFAOYSA-N
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Description

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound with a quinazolinone core structure. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with isothiocyanates. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The resulting intermediate is then cyclized to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
  • 7-Chloro-3-phenylquinazolin-4(3H)-one
  • 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

Compared to similar compounds, 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone exhibits unique biological activities due to the presence of the chloro and thioxo groups. These functional groups enhance its ability to interact with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

7-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-9-6-7-11-12(8-9)16-14(19)17(13(11)18)10-4-2-1-3-5-10/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCPBBQBISDRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90986622
Record name 7-Chloro-3-phenyl-2-sulfanylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6736-96-5
Record name 7-Chloro-3-phenyl-2-sulfanylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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